molecular formula C6H8Er2O13 B6593481 Erbium(III) oxalate hydrate CAS No. 58176-72-0

Erbium(III) oxalate hydrate

Cat. No.: B6593481
CAS No.: 58176-72-0
M. Wt: 622.64 g/mol
InChI Key: LMVXYIZZNQMCAS-UHFFFAOYSA-N
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Description

Erbium(III) oxalate hydrate is a chemical compound with the formula Er₂(C₂O₄)₃·xH₂O. It is a coordination compound where erbium ions are coordinated with oxalate ions and water molecules. This compound is typically found as a pink powder and is known for its high purity and trace metal basis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erbium(III) oxalate hydrate can be synthesized by reacting erbium(III) chloride or erbium(III) nitrate with oxalic acid in an aqueous solution. The reaction typically proceeds at room temperature, and the product is obtained by filtration and drying .

Industrial Production Methods

In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves dissolving erbium salts in water, adding oxalic acid, and then precipitating the product. The precipitate is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Erbium(III) oxalate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Erbium Oxide (Er₂O₃): Formed during thermal decomposition.

    Erbium Hydroxide (Er(OH)₃): Formed during hydrolysis.

Mechanism of Action

The mechanism of action of erbium(III) oxalate hydrate involves its ability to coordinate with other molecules and ions. The erbium ions in the compound can interact with various molecular targets, including enzymes and receptors, influencing their activity. The oxalate ions can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Erbium(III) chloride hydrate
  • Erbium(III) nitrate hydrate
  • Erbium(III) acetate hydrate
  • Erbium(III) oxide

Uniqueness

Erbium(III) oxalate hydrate is unique due to its specific coordination with oxalate ions, which imparts distinct chemical and physical properties. Compared to other erbium compounds, it has a higher thermal stability and specific reactivity patterns, making it suitable for specialized applications in catalysis and material science .

Properties

IUPAC Name

erbium;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Er.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVXYIZZNQMCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Er].[Er]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Er2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red powder; [Hawley]
Record name Erbium oxalate hydrate
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CAS No.

58176-72-0
Record name Erbium(III) oxalate hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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